[(1R)-2-amino-1-phenylethyl]dimethylamine
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Overview
Description
[(1R)-2-amino-1-phenylethyl]dimethylamine is an organic compound that features a phenylethylamine backbone with a dimethylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2-amino-1-phenylethyl]dimethylamine can be achieved through several methods. One common approach involves the reductive amination of phenylacetaldehyde with dimethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . This reaction typically occurs in a solvent like dichloromethane or tetrahydrofuran, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
[(1R)-2-amino-1-phenylethyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenylethylamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenylacetamide, while reduction with sodium borohydride can regenerate the original amine.
Scientific Research Applications
Chemistry
In chemistry, [(1R)-2-amino-1-phenylethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology
In biological research, this compound can serve as a ligand for studying receptor interactions and signaling pathways. Its structural similarity to naturally occurring neurotransmitters allows it to be used in studies of neural activity and brain function.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, especially for conditions related to the central nervous system.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of [(1R)-2-amino-1-phenylethyl]dimethylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its interaction with neurotransmitter receptors can affect signal transduction and neural communication .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A naturally occurring compound with a similar backbone but lacking the dimethylamine substituent.
N,N-Dimethylphenylethylamine: A compound with a similar structure but different substitution pattern.
Uniqueness
[(1R)-2-amino-1-phenylethyl]dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of reactions and interact with biological targets makes it a versatile and valuable compound in research and industry.
Properties
CAS No. |
847696-17-7 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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